Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a bromophenyl group, which can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be carried out using various catalysts and reagents, such as sodium ascorbate, molecular iodine, ionic liquids, nanoparticles, and more . The reaction conditions often include the use of green solvents and heterogeneous catalysts to make the process environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydroxide for deprotonation, and various metal catalysts for facilitating the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
- 2-(3-bromophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid
Uniqueness
Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological properties. The presence of the methyl ester group and the bromophenyl moiety distinguishes it from other similar compounds and can lead to different chemical and biological behaviors .
Properties
Molecular Formula |
C11H10BrN3O2 |
---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
methyl 5-amino-1-(3-bromophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H10BrN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-3-7(12)5-8/h2-6H,13H2,1H3 |
InChI Key |
FRLQNUFVSARGLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.